

Commercial suppliers and purchasing information for Integrin modulator 1

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Compound of Interest

Compound Name: *Integrin modulator 1*

Cat. No.: *B2642318*

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Application Notes and Protocols: Integrin Modulator 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial suppliers, purchasing options, and experimental protocols for **Integrin modulator 1**, a potent and selective agonist of $\alpha 4\beta 1$ integrin. The provided protocols and signaling pathway information will aid researchers in utilizing this compound for studies related to cell adhesion, signal transduction, and other integrin-mediated processes.

Commercial Suppliers and Purchasing Information

Integrin modulator 1 is available from several commercial suppliers. The following table summarizes the purchasing information to facilitate easy comparison.

Supplier	Catalog Number	Purity	Available Quantities	Datasheet/MS DS
MedchemExpress	HY-134130	99.80%	5mg, 10mg, 50mg, 100mg	--INVALID-LINK-- [1]
Cenmed	C007B-361851	>98%	50mg	--INVALID-LINK-- [2]
Tebubio	282T36291	Not specified	50mg	--INVALID-LINK-- [3]

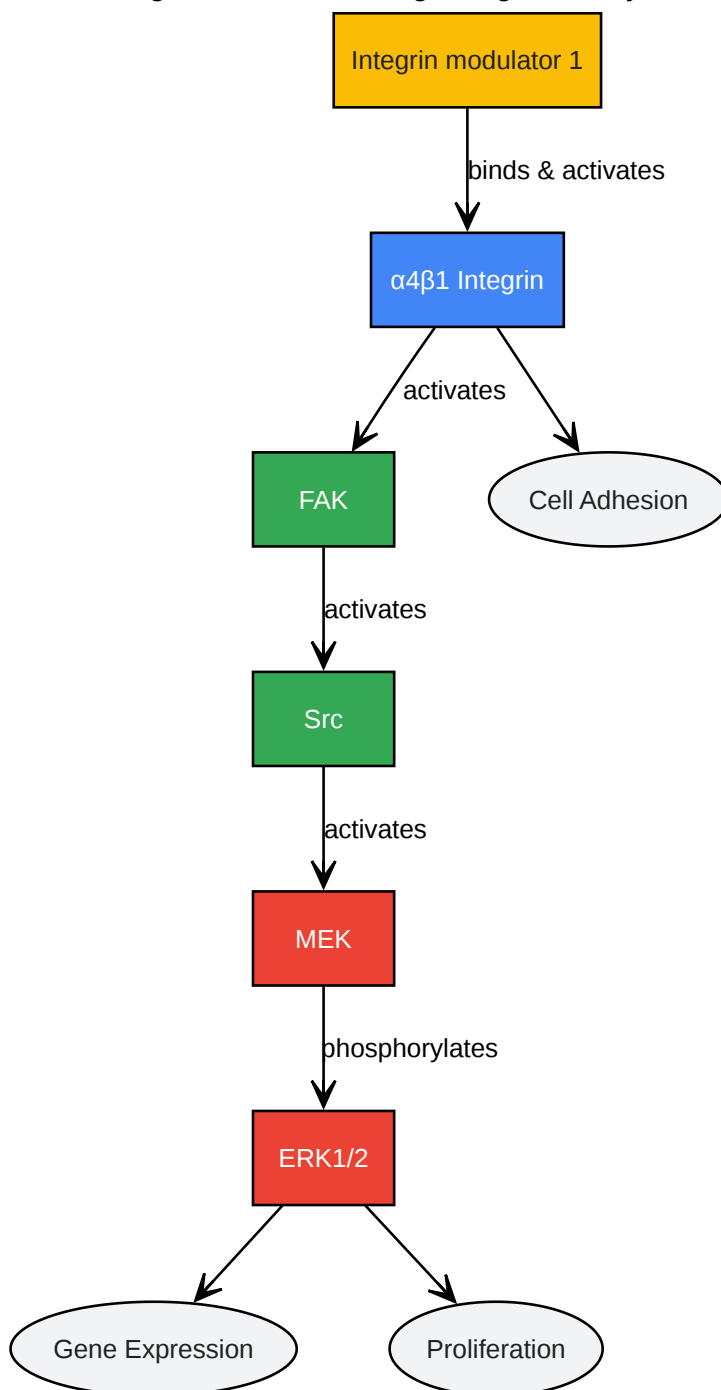
Biological Activity

Integrin modulator 1 is a potent and selective agonist for the $\alpha 4\beta 1$ integrin, with an IC₅₀ of 9.8 nM for RGD-binding $\alpha 4\beta 1$.[\[1\]](#) It functions by increasing cell adhesion mediated by $\alpha 4\beta 1$ integrin, with an EC₅₀ of 12.9 nM.[\[1\]](#) In Jurkat E6.1 cells, **Integrin modulator 1** has been shown to significantly increase cell adhesion at concentrations of 2-10 μ g/mL with a 30-minute incubation. Furthermore, it strongly and significantly increases the phosphorylation of ERK1/2 in Jurkat E6.1 cells at concentrations between 1-100 nM after a 1-hour incubation.

Signaling Pathway

Integrin modulator 1, as an agonist of $\alpha 4\beta 1$ integrin, activates downstream signaling pathways upon binding to the receptor. This activation leads to a cascade of intracellular events, culminating in the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). Key mediators in this pathway include Focal Adhesion Kinase (FAK) and Src kinase.

Integrin Modulator 1 Signaling Pathway

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α4β1 integrin signaling cascade initiated by **Integrin modulator 1**.

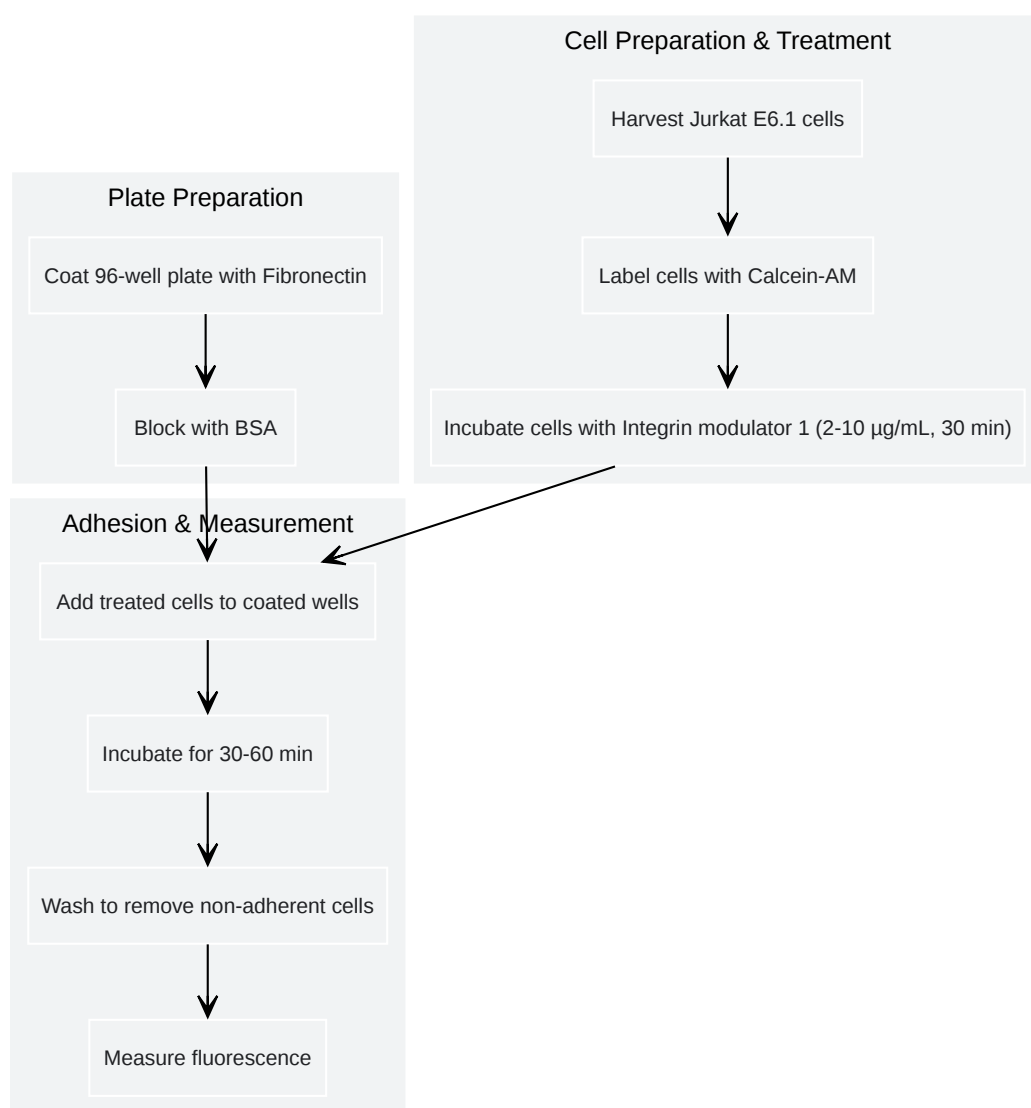
Experimental Protocols

The following are detailed protocols for two key in vitro assays to characterize the activity of **Integrin modulator 1**.

Cell Adhesion Assay

This protocol describes how to measure the effect of **Integrin modulator 1** on the adhesion of Jurkat E6.1 cells to fibronectin-coated plates.

Cell Adhesion Assay Workflow



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Workflow for the cell adhesion assay.

Materials:

- 96-well, flat-bottom tissue culture plates
- Fibronectin
- Bovine Serum Albumin (BSA)
- Jurkat E6.1 cells
- **Integrin modulator 1**
- Calcein-AM
- Assay buffer (e.g., HBSS with $\text{Ca}^{2+}/\text{Mg}^{2+}$)
- Fluorescence plate reader

Procedure:

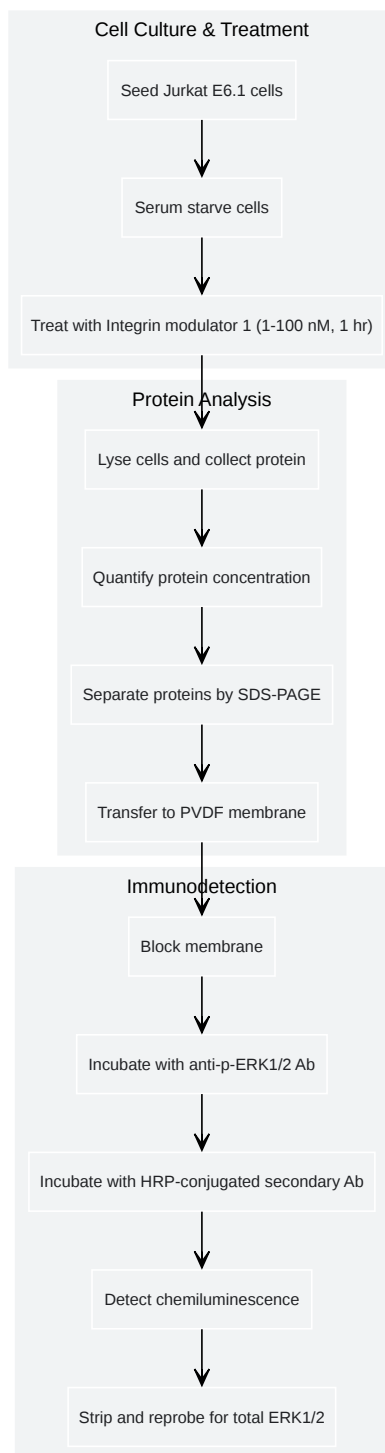
- Plate Coating:
 - Coat the wells of a 96-well plate with fibronectin (e.g., 10 $\mu\text{g}/\text{mL}$ in PBS) overnight at 4°C.
 - Wash the wells three times with PBS.
 - Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
 - Wash the wells three times with assay buffer.
- Cell Preparation and Treatment:
 - Harvest Jurkat E6.1 cells and resuspend them in serum-free media.
 - Label the cells with Calcein-AM according to the manufacturer's instructions.
 - Resuspend the labeled cells in assay buffer.

- Prepare different concentrations of **Integrin modulator 1** (e.g., 2-10 µg/mL) in assay buffer.
- Incubate the cells with the **Integrin modulator 1** dilutions for 30 minutes at 37°C.
- Adhesion Assay:
 - Add the treated cell suspension to the fibronectin-coated wells (e.g., 1×10^5 cells/well).
 - Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.
 - Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
- Quantification:
 - Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
 - Calculate the percentage of adherent cells for each treatment condition compared to the total number of cells added.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to detect changes in ERK1/2 phosphorylation in Jurkat E6.1 cells treated with **Integrin modulator 1** using Western blotting.

ERK1/2 Phosphorylation Western Blot Workflow



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Workflow for the ERK1/2 phosphorylation Western blot assay.

Materials:

- Jurkat E6.1 cells
- **Integrin modulator 1**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Culture Jurkat E6.1 cells to the desired density.
 - Serum-starve the cells for 12-24 hours before treatment.
 - Treat the cells with various concentrations of **Integrin modulator 1** (e.g., 1-100 nM) for 1 hour at 37°C.
- Protein Lysate Preparation:

- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μ g) from each sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
 - To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.
 - Quantify the band intensities using image analysis software.

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References

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